8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Overview
Description
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position, a ketone group at the 2nd position, and a sulfonyl chloride group at the 6th position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst . The resulting product is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The ketone group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Sulfonate Ester Derivatives: Formed by the substitution of the sulfonyl chloride group with alcohols.
Sulfonothioate Derivatives: Formed by the substitution of the sulfonyl chloride group with thiols.
Hydroxyl Derivatives: Formed by the reduction of the ketone group.
Sulfonic Acid Derivatives: Formed by the oxidation of the sulfonyl chloride group.
Scientific Research Applications
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism . The compound binds to the active site of PKM2, inhibiting its activity and thereby disrupting the metabolic pathways essential for tumor growth . Additionally, the sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts and further inhibition of enzyme activity .
Comparison with Similar Compounds
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other quinoline derivatives such as:
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4th position instead of a sulfonyl chloride group at the 6th position.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: This compound has a fluorine atom at the 7th position instead of the 8th position.
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds have an aryl group attached to the nitrogen atom and a sulfonamide group at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C9H7ClFNO3S |
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Molecular Weight |
263.67 g/mol |
IUPAC Name |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(14,15)6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
KVILFPVUJQSCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)S(=O)(=O)Cl |
Origin of Product |
United States |
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